molecular formula C10H18N4 B1382193 1-ethyl-2-(1-methyl-1H-imidazol-2-yl)piperazine CAS No. 1694894-26-2

1-ethyl-2-(1-methyl-1H-imidazol-2-yl)piperazine

Cat. No. B1382193
CAS RN: 1694894-26-2
M. Wt: 194.28 g/mol
InChI Key: SVHUVEXDNJMJQH-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Molecular Structure Analysis

Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms . The molecular weight of 1-Ethyl-2-methyl-1H-imidazole is 110.16 g/mol .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

1, 3-diazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Antimicrobial and Antibacterial Properties

1-Ethyl-2-(1-methyl-1H-imidazol-2-yl)piperazine derivatives have shown promising results in antimicrobial studies. Rajkumar, Kamaraj, and Krishnasamy (2014) synthesized derivatives of this compound and found that some of them exhibited excellent antibacterial and antifungal activities, surpassing standard drugs in efficacy (Rajkumar, Kamaraj, & Krishnasamy, 2014). Similarly, Gan, Fang, and Zhou (2010) reported that azole-containing piperazine derivatives, which include variants of this compound, showed moderate to significant antibacterial and antifungal activities (Gan, Fang, & Zhou, 2010).

Anticancer Potential

The compound and its derivatives have also been studied for their potential anticancer effects. Boddu et al. (2018) synthesized N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo [d] imidazol-1-yl) acetamides, which showed significant in vitro anticancer activity against various human cancer cell lines (Boddu et al., 2018). Mallesha et al. (2012) observed that some 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives demonstrated promising antiproliferative effects against human cancer cell lines (Mallesha et al., 2012).

Antidiabetic Properties

Piperazine derivatives, including those related to this compound, have been identified as new antidiabetic compounds. Le Bihan et al. (1999) found that certain derivatives in this category significantly improved glucose tolerance without causing side effects or hypoglycemic effects in a rat model of type II diabetes (Le Bihan et al., 1999).

Anti-Inflammatory Applications

Ahmed, Molvi, and Khan (2017) synthesized novel derivatives containing the this compound structure and evaluated them for anti-inflammatory activity. Their findings indicated moderate to high in vitro anti-inflammatory activity, particularly in membrane stabilization studies (Ahmed, Molvi, & Khan, 2017).

Anti-HIV Activity

Al-Masoudi, Al-Soud, De Clercq, and Pannecouque (2007) synthesized new 5-substituted piperazinyl-4-nitroimidazole derivatives, one of which was structurally similar to this compound. These compounds were evaluated for anti-HIV-1 and anti-HIV-2 activity, suggesting potential applications in HIV treatment (Al-Masoudi et al., 2007).

Antimycobacterial Effectiveness

Jallapally et al. (2014) explored 2-butyl-4-chloroimidazole based substituted piperazine-thiosemicarbazone hybrids, which include variants of the compound , for their in vitro antimycobacterial activity against Mycobacterium tuberculosis. Some of these compounds demonstrated potent antimycobacterial properties (Jallapally et al., 2014).

Mechanism of Action

Target of Action

It is known that imidazole derivatives, which include 1-ethyl-2-(1-methyl-1h-imidazol-2-yl)piperazine, exhibit a broad range of biological activities . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects . The exact interaction of this compound with its targets would depend on the specific target and the biological context.

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazole derivatives , it is likely that this compound affects multiple biochemical pathways.

Pharmacokinetics

Imidazole derivatives are generally highly soluble in water and other polar solvents , which suggests that this compound may have good bioavailability.

Result of Action

Imidazole derivatives are known to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These activities suggest that this compound may have a wide range of molecular and cellular effects.

Action Environment

The solubility of imidazole derivatives in water and other polar solvents suggests that the compound’s action may be influenced by the polarity of its environment.

Future Directions

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

Biochemical Analysis

Biochemical Properties

1-ethyl-2-(1-methyl-1H-imidazol-2-yl)piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and context. Additionally, this compound can bind to certain receptors, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the activity of mitogen-activated protein kinases (MAPKs), which are involved in cell growth, differentiation, and apoptosis. Furthermore, this compound can alter the expression of genes related to oxidative stress and inflammation, thereby impacting cellular health and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light or extreme pH conditions can lead to its breakdown. In vitro and in vivo studies have demonstrated that long-term exposure to this compound can result in sustained changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or antioxidant properties. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of several metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can also affect its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic cation transporters, facilitating its uptake into cells. Once inside the cells, it can bind to various intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus. Targeting signals and post-translational modifications can direct the compound to these compartments, where it can exert its effects. For example, its presence in the nucleus can influence gene expression by interacting with transcription factors or chromatin-modifying enzymes .

properties

IUPAC Name

1-ethyl-2-(1-methylimidazol-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4/c1-3-14-7-4-11-8-9(14)10-12-5-6-13(10)2/h5-6,9,11H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHUVEXDNJMJQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNCC1C2=NC=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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